1-Benzylazetidin-3-ol

描述

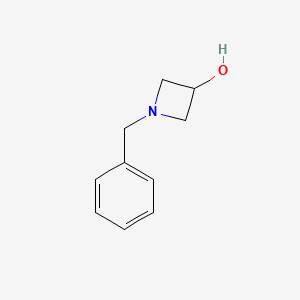

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-benzylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-10-7-11(8-10)6-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXQHYFVXZZGQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396623 | |

| Record name | 1-benzylazetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54881-13-9 | |

| Record name | N-Benzyl-3-hydroxyazetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54881-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-benzylazetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Azetidinol, 1-(phenylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Benzylazetidin-3-ol chemical properties

An In-depth Technical Guide to 1-Benzylazetidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, a key intermediate in the synthesis of various pharmaceutical compounds.

Core Chemical Properties

This compound is a heterocyclic compound featuring an azetidine ring substituted with a benzyl group at the nitrogen atom and a hydroxyl group at the 3-position.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 54881-13-9 | PubChem[1] |

| Molecular Formula | C₁₀H₁₃NO | PubChem[1] |

| Molecular Weight | 163.22 g/mol | PubChem[1] |

| Canonical SMILES | C1C(CN1CC2=CC=CC=C2)O | PubChem[1] |

| Topological Polar Surface Area | 23.5 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 |

Experimental Protocols

Synthesis of this compound

A widely utilized method for the synthesis of this compound involves the reaction of benzylamine with epichlorohydrin, followed by cyclization.[2]

Materials:

-

Benzylamine

-

2-(Chloromethyl)oxirane (Epichlorohydrin)

-

Water

-

Acetonitrile (CH₃CN)

-

Sodium Carbonate (Na₂CO₃)

Procedure:

-

To a solution of benzylamine (30.0 g, 324 mmol) in water (450 mL), slowly add 2-(chloromethyl)oxirane (30.0 g, 280 mmol) while maintaining the temperature at 0–5 °C.[2]

-

Stir the reaction mixture at 0–5 °C for 16 hours.[2]

-

Upon completion, isolate the crude product by filtration, wash it with water (60 mL), and dry it under a vacuum.[2]

-

Dissolve the dried crude product in acetonitrile (485 mL) and add sodium carbonate (42.0 g, 396 mmol) in portions.[2]

-

Heat the mixture to 80–90 °C and stir under reflux for 16 hours to effect cyclization.[2]

-

After the reaction is complete, the product can be isolated and purified using standard techniques such as filtration and evaporation of the solvent.

A patent describes a similar cyclization of N-benzyl-3-amino-1-chloropropan-2-ol in triethylamine with a phase transfer catalyst.[3]

Reactivity and Further Transformations

This compound serves as a versatile intermediate for the synthesis of more complex molecules. The hydroxyl group can be a site for further functionalization, and the benzyl group can be removed under reductive conditions.

Debenzylation and N-Boc Protection

The benzyl group can be removed via catalytic hydrogenation, followed by protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group. This process yields tert-butyl 3-hydroxyazetidine-1-carboxylate, another important building block in medicinal chemistry.[2]

Experimental Workflow for Debenzylation and N-Boc Protection:

Logical Relationships in Synthesis

The synthesis of this compound is a key step in the production of various pharmaceutical intermediates. The following diagram illustrates the logical progression from starting materials to the final product and its subsequent use.

References

An In-Depth Technical Guide to the Synthesis of 1-Benzylazetidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylazetidin-3-ol is a pivotal intermediate in the synthesis of various pharmaceutical compounds, valued for its strained four-membered azetidine ring which can impart unique pharmacological properties to drug candidates. Its synthesis has been the subject of considerable research, aiming for efficient, scalable, and cost-effective production methods. This technical guide provides a comprehensive overview of the primary and alternative synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction workflows.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through two main routes: the reaction of benzylamine with an epoxide, and the cyclization of a pre-formed amino alcohol. An alternative, though less commonly cited, pathway involves the reduction of an azetidinone precursor.

Pathway 1: Synthesis from Benzylamine and Epichlorohydrin

This is the most widely reported and industrially significant method for preparing this compound. The reaction proceeds in two key steps: the initial nucleophilic attack of benzylamine on epichlorohydrin to form an intermediate amino-alcohol, followed by an intramolecular cyclization to yield the desired azetidine ring.

Caption: Logical flow of the synthesis from benzylamine and epichlorohydrin.

-

Step 1: Formation of N-benzyl-3-amino-1-chloropropan-2-ol

-

To a solution of benzylamine (30.0 g, 324 mmol) in water (450 mL), slowly add 2-(chloromethyl)oxirane (epichlorohydrin) (30.0 g, 280 mmol) while maintaining the temperature between 0–5 °C.

-

Stir the reaction mixture at 0–5 °C for 16 hours.

-

Upon completion, isolate the crude product by filtration, wash with water (60 mL), and dry under vacuum.

-

-

Step 2: Cyclization to this compound

-

Dissolve the dried intermediate in acetonitrile (485 mL).

-

Add sodium carbonate (42.0 g, 396 mmol) in portions.

-

Heat the mixture to 80–90 °C and stir under reflux for 16 hours.

-

After completion of the reaction, the product can be isolated and purified by standard methods such as crystallization.

-

| Parameter | Value | Reference |

| Starting Materials | Benzylamine, Epichlorohydrin | [1] |

| Solvents | Water, Acetonitrile | [1] |

| Reagents | Sodium Carbonate | [1] |

| Reaction Time | 16 hours (Step 1), 16 hours (Step 2) | [1] |

| Temperature | 0-5 °C (Step 1), 80-90 °C (Step 2) | [1] |

Pathway 2: Cyclization of N-benzyl-3-amino-1-chloropropan-2-ol

This pathway focuses on the second step of the previously described method, starting with the pre-synthesized amino alcohol intermediate. This approach allows for the isolation and purification of the intermediate before cyclization, which can lead to a purer final product.

Caption: Step-by-step workflow for the cyclization of the amino alcohol intermediate.

-

Take 333 g of N-benzyl-3-amino-1-chloropropan-2-ol and dissolve it in 1665 ml of triethylamine.

-

Add 10 g of tetrabutylammonium iodide to the mixture.

-

Stir the resulting mixture under reflux for 13 hours.

-

After cooling, filter off the hydrochloride precipitate and wash the filtrate twice with triethylamine.

-

Combine the filtrates and evaporate to yield an oil.

-

Crystallize the oil from 250 ml of toluene and 50 ml of hexane to yield 180.8 g of this compound as white crystals.

| Parameter | Value | Reference |

| Starting Material | N-benzyl-3-amino-1-chloropropan-2-ol | [2] |

| Solvent | Triethylamine | [2] |

| Catalyst | Tetrabutylammonium Iodide | [2] |

| Reaction Time | 13 hours | [2] |

| Temperature | Reflux | [2] |

| Yield | 66.5% | [2] |

Alternative Pathway 3: Reductive Amination of 1-Benzylazetidin-3-one

A potential alternative route to this compound is through the reduction of 1-benzylazetidin-3-one. This method is contingent on the availability of the azetidinone precursor.

Caption: Conceptual diagram illustrating the synthesis and subsequent reduction of 1-benzylazetidin-3-one.

-

Oxidation of this compound: A suitable oxidizing agent, such as a Swern oxidation or Dess-Martin periodinane, can be employed to convert the secondary alcohol of this compound to the corresponding ketone, 1-benzylazetidin-3-one.

-

Reduction of 1-benzylazetidin-3-one: The resulting 1-benzylazetidin-3-one can be reduced back to this compound using a standard reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol. The reaction is typically carried out at room temperature or below.

Conclusion

The synthesis of this compound is well-established, with the reaction between benzylamine and epichlorohydrin being the most robust and widely used method. This pathway offers a balance of accessibility of starting materials and reasonable yields. The isolated cyclization of N-benzyl-3-amino-1-chloropropan-2-ol provides an alternative with the potential for higher purity. While the reductive amination of 1-benzylazetidin-3-one is a theoretically sound approach, further research is needed to establish it as a practical and efficient alternative. The selection of a specific synthetic route will ultimately depend on factors such as scale, desired purity, and the availability of starting materials and reagents. This guide provides the foundational knowledge for researchers to make informed decisions in the synthesis of this important pharmaceutical intermediate.

References

Spectroscopic Data of 1-Benzylazetidin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-benzylazetidin-3-ol, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended to serve as a valuable resource for researchers and scientists involved in the development and characterization of novel therapeutics.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, complete dataset for this compound is not readily found, the synthesis and characterization of this compound have been reported. A study by Cui et al. indicates the availability of NMR and MS spectra in their supplementary materials for a green and facile synthesis of intermediates for baricitinib.[1]

For illustrative purposes, the following tables are populated with predicted data and data from the closely related compound, 1-benzhydrylazetidin-3-ol, to provide an expected range and pattern of signals.

Table 1: 1H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 | m | 5H | Aromatic protons (C₆H₅) |

| ~4.5 | m | 1H | CH-OH |

| ~3.6 | s | 2H | CH₂-Ph |

| ~3.4 | t | 2H | Azetidine CH₂ (adjacent to N) |

| ~2.8 | t | 2H | Azetidine CH₂ (adjacent to CH-OH) |

| ~2.5 | br s | 1H | OH |

Table 2: 13C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~140 | Quaternary Aromatic Carbon (C-ipso) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~65 | CH-OH |

| ~62 | CH₂-Ph |

| ~58 | Azetidine CH₂ |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch |

| 3030 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C stretch |

| 1100-1000 | Strong | C-N stretch, C-O stretch |

| 740, 700 | Strong | Aromatic C-H bend (monosubstituted) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 163 | [M]⁺ | Molecular Ion |

| 162 | [M-H]⁺ | |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) - Base Peak |

| 77 | [C₆H₅]⁺ | |

| 72 | [M-C₇H₇O]⁺ | |

| 56 | [C₃H₆N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a 5 mm NMR tube. 1H and 13C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on a diamond attenuated total reflectance (ATR) crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹. Alternatively, a KBr pellet of the sample can be prepared.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the instrument. The data is collected in positive ion mode, and the mass-to-charge ratio (m/z) of the resulting ions is recorded.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

Core Tenet: 1-Benzylazetidin-3-ol as a Foundational Scaffold for Janus Kinase Inhibition

An In-depth Technical Guide on the Pharmacological Significance of 1-Benzylazetidin-3-ol as a Precursor to the Janus Kinase Inhibitor, Baricitinib

For Researchers, Scientists, and Drug Development Professionals

While this compound does not exhibit a direct mechanism of action on a specific biological target, its critical role as a key starting material in the synthesis of potent therapeutic agents underscores its importance in medicinal chemistry. This technical guide elucidates the pharmacological relevance of this compound by detailing the mechanism of action, experimental protocols, and quantitative data of its prominent derivative, Baricitinib, a Janus kinase (JAK) inhibitor.

Introduction: The Strategic Importance of the Azetidine Ring

The azetidine moiety, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery. Its unique conformational properties and ability to serve as a versatile synthetic handle have led to its incorporation into a variety of biologically active molecules. This compound, in particular, has emerged as a crucial building block, most notably in the synthesis of Baricitinib, an orally available inhibitor of JAK1 and JAK2.[1] This guide will focus on the ultimate pharmacological impact of this precursor through the lens of its clinically significant derivative.

The Pharmacological Endpoint: Baricitinib's Mechanism of Action

Baricitinib is a selective and reversible inhibitor of Janus kinases, specifically JAK1 and JAK2.[1] These intracellular tyrosine kinases are essential components of the signaling pathways for numerous cytokines and growth factors that are pivotal in hematopoiesis, inflammation, and immune function.

The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a primary route for cytokine signaling. The process is initiated when a cytokine binds to its specific receptor on the cell surface, leading to the dimerization of the receptor chains. This conformational change brings the associated JAKs into close proximity, allowing for their trans-phosphorylation and subsequent activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor.

These phosphorylated tyrosine sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited to the receptor, STATs are themselves phosphorylated by the activated JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby modulating gene transcription. This cascade ultimately regulates cellular processes such as cell growth, differentiation, and immune responses.

dot

Caption: The JAK-STAT signaling pathway and the inhibitory action of Baricitinib.

Baricitinib's Inhibitory Action

Baricitinib exerts its therapeutic effect by binding to the ATP-binding pocket of JAK1 and JAK2, thereby preventing their phosphorylation and activation. This blockade of JAK activity inhibits the subsequent phosphorylation and activation of STATs, ultimately downregulating the inflammatory and immune responses mediated by the JAK-STAT pathway. The selectivity of Baricitinib for JAK1 and JAK2 over other kinases contributes to its efficacy and safety profile.

Quantitative Data: In Vitro Inhibitory Activity of Baricitinib

The following table summarizes the in vitro inhibitory activity of Baricitinib against the Janus kinase family.

| Target | IC₅₀ (nM) |

| JAK1 | 5.9 |

| JAK2 | 5.7 |

| JAK3 | >400 |

| TYK2 | 53 |

Data represents the half-maximal inhibitory concentration (IC₅₀) and demonstrates Baricitinib's potent and selective inhibition of JAK1 and JAK2.

Experimental Protocols: Synthesis of Baricitinib from this compound

The synthesis of Baricitinib from this compound is a multi-step process that highlights the utility of this precursor. A representative synthetic route is detailed below.[1]

Step 1: Debenzylation of this compound

Objective: To remove the benzyl protecting group from the azetidine nitrogen.

Procedure:

-

To a solution of this compound (1 equivalent) in a suitable solvent such as methanol or ethanol, add a palladium on carbon catalyst (5-10 mol%).

-

The reaction mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) at room temperature.

-

The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The solvent is removed under reduced pressure to yield azetidin-3-ol.

Subsequent Synthetic Transformations

Following the initial debenzylation, the resulting azetidin-3-ol undergoes a series of reactions, including sulfonation of the nitrogen, oxidation of the alcohol to a ketone, a Horner-Wadsworth-Emmons reaction to introduce the acetonitrile moiety, and finally, a nucleophilic aromatic substitution or a coupling reaction with the pyrazolopyrimidine core to yield Baricitinib.

dot

Caption: Synthetic workflow for Baricitinib from this compound.

Conclusion

This compound stands as a testament to the strategic importance of key chemical intermediates in the development of novel therapeutics. While devoid of a direct pharmacological action itself, its role as a foundational building block for the potent JAK1/JAK2 inhibitor, Baricitinib, is of significant interest to the scientific and drug development community. Understanding the synthetic utility of such precursors and the mechanism of action of their ultimate products is crucial for the continued advancement of medicinal chemistry and the discovery of new treatments for a range of diseases.

References

1-Benzylazetidin-3-ol: A Technical Guide to its Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylazetidin-3-ol is a heterocyclic compound belonging to the azetidine class of small molecules. While extensively documented as a versatile synthetic intermediate in the preparation of various biologically active compounds and approved drugs, its intrinsic biological activity remains an area of limited direct investigation. This technical guide provides a comprehensive overview of the known synthetic routes to this compound, and explores the potential biological activities of its core azetidin-3-ol scaffold based on data from structurally related derivatives. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar chemical entities.

Introduction

The azetidine ring is a four-membered nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry. Its strained ring system imparts unique conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. Azetidine-containing compounds have been successfully developed into drugs for a range of therapeutic areas, including oncology and cardiovascular disease. This compound, specifically, is a key building block in the synthesis of more complex molecules, such as the Janus kinase (JAK) inhibitor Baricitinib. Understanding the potential biological activities of this core structure is crucial for the rational design of novel therapeutics.

Synthesis of this compound

The synthesis of this compound is well-established in the chemical literature. The most common and efficient methods are summarized below.

Table 1: Synthetic Routes to this compound

| Route | Starting Materials | Key Steps | Reagents and Conditions | Reference |

| 1 | Benzylamine, Epichlorohydrin | Ring opening of epoxide, Intramolecular cyclization | 1. Water, 0-5°C; 2. Acetonitrile, Na2CO3, reflux | [1] |

| 2 | N-benzyl-3-amino-1-chloro-propan-2-ol | Intramolecular cyclization | Triethylamine, optional phase transfer catalyst, 50-150°C | [2] |

Experimental Protocols

Route 1: From Benzylamine and Epichlorohydrin [1]

-

Step 1: Epoxide Ring Opening. To a solution of benzylamine in water at 0-5°C, slowly add epichlorohydrin. Stir the reaction mixture at this temperature for 16 hours.

-

Step 2: Isolation of Intermediate. Isolate the crude product by filtration, wash with water, and dry under vacuum.

-

Step 3: Intramolecular Cyclization. Dissolve the dried intermediate in acetonitrile and add sodium carbonate in portions. Heat the mixture to reflux (80-90°C) and stir for 16 hours.

-

Step 4: Work-up and Purification. After completion of the reaction, filter the mixture and concentrate the filtrate under reduced pressure to obtain this compound. Further purification can be achieved by column chromatography.

References

An In-depth Technical Guide to 1-Benzylazetidin-3-ol Derivatives and Analogs for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-benzylazetidin-3-ol derivatives and their analogs, focusing on their synthesis, biological activity, and potential as therapeutic agents. This document is intended to serve as a valuable resource for researchers and scientists involved in the discovery and development of novel therapeutics targeting the central nervous system.

Core Synthesis and Derivatization

The this compound scaffold is a key intermediate in the synthesis of a variety of biologically active molecules. Its preparation and subsequent modification are crucial steps in the development of novel drug candidates.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of benzylamine with an epoxide, followed by cyclization.

Experimental Protocol: Synthesis of this compound [1]

-

Step 1: Reaction of Benzylamine with 2-(chloromethyl)oxirane

-

To a solution of benzylamine (30.0 g, 324 mmol) in water (450 mL), 2-(chloromethyl)oxirane (30.0 g, 280 mmol) is slowly added while maintaining the temperature at 0–5 °C.

-

The reaction mixture is stirred at this temperature for 16 hours.

-

Upon completion, the crude product is isolated by filtration, washed with water (60 mL), and dried under vacuum.

-

-

Step 2: Cyclization

-

The dried crude product is dissolved in acetonitrile (485 mL).

-

Sodium carbonate (42.0 g, 396 mmol) is added in portions.

-

The mixture is heated to 80–90 °C and stirred for 16 hours under reflux.

-

After the reaction, the solvent is removed to yield this compound.

-

Synthesis of Analogs and Derivatives

The this compound core can be further modified to explore structure-activity relationships (SAR). A key derivative is the corresponding ketone, 1-benzhydrylazetidin-3-one, which can be synthesized by oxidation.

Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-one

-

Step 1: Preparation of the Reaction Mixture

-

To a mixture of 1-diphenylmethylazetidin-3-ol hydrochloride (5.52 g) and triethylamine (27.9 ml), a solution of pyridine trioxide complex (19.7 g) in dimethylformamide (80 ml) is added dropwise.

-

-

Step 2: Reaction and Work-up

-

The reaction mixture is stirred at 50 °C for 30 minutes and then cooled to room temperature.

-

The mixture is poured into ice water and extracted with ethyl acetate.

-

The organic layer is washed with brine.

-

-

Step 3: Purification

-

Activated carbon (5 g) is added to the organic layer, and the mixture is stirred at room temperature for 3 days.

-

The activated carbon is removed by filtration, and the filtrate is concentrated.

-

The residue is purified by silica gel column chromatography to yield the final product.

-

Biological Activity and Quantitative Data

While extensive quantitative data for this compound derivatives are not widely published, analogs sharing the core azetidine or a similar pharmacophore have shown significant activity as monoamine transporter inhibitors. These transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical targets for neuropsychiatric disorders.

Below is a summary of the binding affinities (Ki) for piperidine-based analogs, which serve as valuable surrogates for understanding the potential of this compound derivatives.

| Compound | Target | Ki (nM) |

| Analog 9b [2][3] | DAT | 2.29 |

| NET | 78.4 | |

| SERT | 155 | |

| Analog 9d [2][3] | DAT | 1.55 |

| NET | 14.1 | |

| SERT | 259 |

Signaling Pathway: Dopamine Transporter Inhibition

This compound analogs are being investigated as potent and selective inhibitors of the dopamine transporter (DAT). Inhibition of DAT leads to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. This mechanism is relevant for the treatment of conditions such as depression, ADHD, and substance abuse disorders.

Experimental Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the biological evaluation of novel this compound derivatives as monoamine transporter inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

1-Benzylazetidin-3-ol: A Technical Overview

An In-depth Technical Guide to 1-Benzylazetidin-3-ol for Researchers, Scientists, and Drug Development Professionals.

DISCLAIMER: The CAS number for this compound is not consistently reported in public databases. It is frequently confused with the related compound, 1-Benzhydrylazetidin-3-ol (CAS No. 18621-17-5). Researchers should confirm the identity of this compound using appropriate analytical techniques.

Introduction

This compound is a heterocyclic organic compound featuring a four-membered azetidine ring substituted with a benzyl group at the nitrogen atom and a hydroxyl group at the 3-position. This molecule serves as a crucial building block in the synthesis of more complex pharmaceutical compounds. Its utility stems from the versatile reactivity of the hydroxyl group and the ability to deprotect the benzyl group, making it an important intermediate in drug discovery and development.

Chemical and Physical Properties

Comprehensive, experimentally verified data for this compound is limited. The following table summarizes key information, with some data extrapolated from the closely related and more extensively documented 1-Benzhydrylazetidin-3-ol.

| Property | Data |

| Chemical Name | This compound |

| Synonyms | N-Benzyl-3-hydroxyazetidine |

| Molecular Formula | C10H13NO |

| Molecular Weight | 163.22 g/mol |

| Appearance | Not specified in literature; likely a solid or oil |

| Storage Conditions | Keep in a dark place, sealed in a dry, room temperature environment.[1] |

Synthesis

An optimized and environmentally conscious synthesis of this compound has been developed, highlighting its industrial importance.[2][3][4]

Experimental Protocol: A Green Synthesis Approach[2]

This procedure outlines a facile and more environmentally friendly method for preparing this compound.

Materials:

-

Benzylamine

-

2-(chloromethyl)oxirane (epichlorohydrin)

-

Sodium carbonate (Na₂CO₃)

-

Acetonitrile (CH₃CN)

-

Water

Procedure:

-

In a reaction vessel, dissolve benzylamine (30.0 g, 324 mmol) in water (450 mL).

-

Cool the solution to 0–5 °C.

-

Slowly add 2-(chloromethyl)oxirane (30.0 g, 280 mmol) to the cooled solution.

-

Stir the reaction mixture at 0–5 °C for 16 hours.

-

Isolate the resulting crude product by filtration.

-

Wash the crude product with water (60 mL) and dry it under a vacuum.

-

Dissolve the dried crude product in acetonitrile (485 mL).

-

Add sodium carbonate (42.0 g, 396 mmol) in portions to the solution.

-

Heat the mixture to 80–90 °C and stir under reflux for 16 hours to yield this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its primary role is as a precursor to other functionalized azetidine rings.

A significant application is its use as a starting material for the commercial synthesis of azetidin-3-ol hydrochloride.[3][4] This is achieved through the debenzylation of this compound. Azetidin-3-ol hydrochloride is a valuable building block for creating a wide range of substituted azetidines used in the development of novel therapeutics.

Signaling Pathways and Experimental Workflows

The primary utility of this compound is as a synthetic intermediate. The following diagrams illustrate its role in a synthetic pathway and a typical experimental workflow for its conversion to a downstream product.

Caption: Synthetic pathway to this compound.

Caption: Debenzylation and Boc-protection workflow.[2]

References

1-Benzylazetidin-3-ol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the chemical properties of 1-Benzylazetidin-3-ol, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry.

Core Chemical Data

The fundamental molecular properties of this compound are summarized below. It is important to distinguish this compound from the structurally related but distinct molecule, 1-Benzhydrylazetidin-3-ol, which possesses two phenyl rings attached to the alpha-carbon of the benzyl group.

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol [1] |

| CAS Number | 54881-13-9 |

| IUPAC Name | This compound[1] |

In contrast, the related compound 1-Benzhydrylazetidin-3-ol has a molecular formula of C₁₆H₁₇NO and a molecular weight of 239.31 g/mol .[2][3][4]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of azetidine derivatives are crucial for reproducibility. While specific experimental details for the synthesis of this compound were not found in the immediate search, a general synthetic approach for a related compound, 1-Benzhydrylazetidin-3-ol, involves the reaction of 1-(diphenylmethylamino)-3-chloro-2-propanol with a base such as N,N-diisopropylethylamine (DIPEA) in ethanol. The reaction mixture is heated to reflux, and the resulting product can be purified by recrystallization. This general methodology can be adapted by those skilled in the art for the synthesis of this compound, likely starting from 1-(benzylamino)-3-chloro-2-propanol.

Logical Relationships

The following diagram illustrates the relationship between the chemical name and its core molecular properties.

References

An In-depth Technical Guide to the Safe Handling of 1-Benzylazetidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-benzylazetidin-3-ol, a key intermediate in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment. The information presented is aggregated from various supplier Safety Data Sheets (SDS).

Section 1: Hazard Identification and Classification

This compound is a chemical that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding these risks.

GHS Classification Summary

Different suppliers have reported slightly varying classifications for this compound. A conservative approach, adopting the most stringent classification, is recommended. The primary hazards are associated with skin, eye, and respiratory irritation, with some sources indicating a potential for more severe damage.

| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | Danger / Warning | |

| Serious Eye Damage/Eye Irritation | Category 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation | Danger / Warning | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning | |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Warning |

Precautionary Statements

A comprehensive list of precautionary statements is provided in the tables below, categorized for ease of reference.

| Type | Code | Statement |

| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[1][2] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] | |

| P264 | Wash skin thoroughly after handling.[1][2][3] | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area.[3] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3] | |

| Response | P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |

| P301 + P330 + P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1][2] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[3] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2][3] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3] | |

| P310 | Immediately call a POISON CENTER or doctor/physician.[4] | |

| P312 | Call a POISON CENTER or doctor if you feel unwell.[3] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[3] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[3] | |

| P362 | Take off contaminated clothing and wash before reuse.[3] | |

| P363 | Wash contaminated clothing before reuse.[1][2] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[3] |

| P405 | Store locked up.[1][2][3] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1][2][3] |

Section 2: Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of this compound.

Handling:

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 3.

-

Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[3]

-

Avoid Inhalation: Avoid breathing dust, fumes, or vapors.[3]

Storage:

-

Container: Keep the container tightly closed when not in use.[3][5]

-

Conditions: Store in a cool, dry, and well-ventilated place away from incompatible substances.[3][5]

Section 3: Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are critical for preventing exposure.

Engineering Controls:

-

Facilities should be equipped with an eyewash station and a safety shower.[3]

-

Use adequate general and local exhaust ventilation to keep airborne concentrations low.[3]

Personal Protective Equipment (PPE) Summary

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield (EN 166 or NIOSH approved).[1] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and impervious clothing to prevent skin contact.[1][3][5] |

| Respiratory Protection | If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] |

Section 4: First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

First-Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][3] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists or develops.[3][4][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][4][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3] |

Section 5: Accidental Release Measures

In the case of a spill, a systematic and safe response is necessary to contain and clean up the material.

Spill Response Workflow

Caption: Workflow for handling a spill of this compound.

Section 6: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[3][4]

-

Specific Hazards: Thermal decomposition may produce toxic gases, including carbon oxides and nitrogen oxides.[3][5]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][5]

Section 7: Stability and Reactivity

-

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).

-

Conditions to Avoid: Avoid exposure to air and light, as it may affect product quality.

-

Incompatible Materials: Information not available.

-

Hazardous Decomposition Products: Carbon oxides and nitrogen oxides may be formed during combustion.[3][5]

Section 8: Toxicological and Ecological Information

-

Toxicological Information: Acute toxic effects may include skin inflammation (itching, scaling, reddening), eye inflammation (redness, watering, itching), and irritation of the respiratory system.[3] Overexposure may lead to serious illness.[3]

This technical guide is intended for use by qualified individuals trained in handling hazardous chemicals. The information provided is based on currently available data and should be used as a supplement to, not a replacement for, comprehensive safety training and institutional safety protocols. Always refer to the most current Safety Data Sheet provided by your supplier for the most accurate and detailed information.

References

Methodological & Application

Application Notes: Synthesis of 1-Benzylazetidin-3-ol

Introduction

1-Benzylazetidin-3-ol is a key heterocyclic intermediate in the synthesis of various pharmaceutical compounds, including the Janus kinase (JAK) inhibitor Baricitinib.[1] Its azetidine core is a valuable structural motif in medicinal chemistry. The following protocol provides a detailed, step-by-step procedure for the synthesis of this compound, adapted from established green chemistry principles. The method starts from readily available commercial reagents, benzylamine and 2-(chloromethyl)oxirane (epichlorohydrin), and proceeds through a two-step, one-pot reaction sequence.[1][2]

Experimental Protocol

This protocol details the synthesis of this compound via the reaction of benzylamine with 2-(chloromethyl)oxirane, followed by intramolecular cyclization.

Step 1: Formation of the Amino Alcohol Intermediate

-

Prepare a solution of benzylamine (30.0 g, 324 mmol) in water (450 mL) in a reaction vessel equipped with a stirrer and a cooling bath.

-

Cool the solution to 0–5 °C.

-

Slowly add 2-(chloromethyl)oxirane (30.0 g, 280 mmol) to the cooled benzylamine solution.

-

Maintain the reaction mixture at 0–5 °C and stir for 16 hours.

-

Upon completion (monitored by Thin Layer Chromatography - TLC), isolate the crude intermediate product by filtration.

-

Wash the filtered solid with water (60 mL) and dry it in vacuo.

Step 2: Intramolecular Cyclization and Purification

-

Dissolve the dried intermediate from Step 1 in acetonitrile (CH₃CN, 485 mL).

-

Add sodium carbonate (Na₂CO₃, 42.0 g, 396 mmol) to the solution in portions.

-

Heat the mixture to 80–90 °C and stir under reflux for 16 hours.[1]

-

Monitor the reaction completion by TLC.

-

Once complete, concentrate the reaction mixture under reduced pressure to obtain a viscous white solid.

Step 3: Product Isolation and Purification

-

To the viscous solid, add methyl tert-butyl ether (MTBE, 180 mL).

-

Separately, prepare a solution of oxalic acid (28 g, 311 mmol) in MTBE (140 mL).

-

Slowly add the oxalic acid solution to the mixture and stir at room temperature for 3 hours to precipitate the oxalate salt.

-

Isolate the crude product salt by filtration.

-

Dissolve the filtered salt in ethyl acetate (300 mL).

-

Wash the organic layer with a 10% aqueous solution of Na₂CO₃ (3 x 50 mL) to neutralize and remove the oxalic acid.

-

Concentrate the organic layer under vacuum to yield this compound as a solid. The final product can be further purified by crystallization.[3][4]

Data Presentation

The following table summarizes the quantitative data from the described synthesis protocol.

| Parameter | Value | Reference |

| Reactants | ||

| Benzylamine | 30.0 g (324 mmol) | [1] |

| 2-(chloromethyl)oxirane | 30.0 g (280 mmol) | [1] |

| Sodium Carbonate | 42.0 g (396 mmol) | [1] |

| Reaction Conditions | ||

| Step 1 Temperature | 0–5 °C | [1] |

| Step 1 Duration | 16 hours | [1] |

| Step 2 Temperature | 80–90 °C (Reflux) | [1] |

| Step 2 Duration | 16 hours | [1] |

| Results | ||

| Final Product | This compound | [1] |

| Yield | 39.6 g (88.7%) | [1] |

| Melting Point | 66–67 °C | [3][4] |

| ¹H-NMR Data (400 MHz, CDCl₃) | δ ppm: 2.40–2.46 (m,1H), 2.96–2.99 (m,2H), 3.60–3.70 (m,4H), 4.40–4.44 (m,1H), 7.21–7.34 (m,5H) | [1] |

Synthesis Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives - Google Patents [patents.google.com]

Experimental procedure for 1-Benzylazetidin-3-ol purification

Application Notes: Purification of 1-Benzylazetidin-3-ol

Introduction this compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly substituted azetidines.[1][2][3] Its purity is critical for the successful synthesis of downstream active pharmaceutical ingredients. This document outlines the detailed experimental procedures for the purification of this compound, primarily focusing on a robust industrial-scale method involving trituration and an alternative method using column chromatography for laboratory-scale, high-purity requirements.

Principle of Purification The primary purification strategy detailed below relies on the differential solubility of this compound and its process-related impurities. Following the synthesis, which often involves the intramolecular cyclization of 1-(benzylamino)-3-chloropropan-2-ol, the crude product is isolated.[2] The purification is achieved by removing inorganic salts through filtration, followed by concentrating the solution and then triturating or recrystallizing the crude solid in a non-polar solvent like n-heptane.[3] This process effectively removes residual starting materials and byproducts, yielding this compound as a white crystalline solid.[3] For cases requiring even higher purity, silica gel column chromatography can be employed.

Data Summary: Purification Parameters

The following table summarizes key quantitative data from an optimized industrial purification protocol.

| Parameter | Value | Reference |

| Starting Material | Crude this compound | [3] |

| Purification Method | Trituration | [3] |

| Solvent | n-Heptane | [3] |

| Solvent Volume | ~2.7 L per kg of crude product | [3] |

| Temperature | 25 °C | [3] |

| Duration | 2 hours | [3] |

| Final Product Form | White Crystalline Solid | [3] |

| Final Yield | 88% | [3] |

| Final Purity (HPLC) | 94.98 area % | [3] |

| Melting Point | 64-65 °C | [3] |

Experimental Protocols

Protocol 1: Purification by Trituration/Recrystallization

This protocol is adapted from an optimized, scalable process suitable for multikilogram production.[2][4]

1. Isolation of Crude Product: a. Following the synthesis reaction (e.g., intramolecular cyclization in acetonitrile with sodium bicarbonate), cool the reaction mixture to room temperature.[3] b. Filter the inorganic salts (e.g., sodium bicarbonate) and wash the filter cake with the reaction solvent (e.g., acetonitrile).[3] c. Concentrate the filtrate by removing the solvent under reduced pressure at a temperature below 50 °C. This will yield the crude this compound as a residue.[3]

2. Trituration: a. To the crude residue, add n-heptane (approximately 2.7 L per kg of crude material).[3] b. Stir the resulting slurry vigorously for 2 hours at room temperature (25 °C).[3] This process washes away non-polar impurities while the desired product remains solid.

3. Product Recovery: a. Collect the solid product by filtration. b. Wash the filter cake with a small volume of fresh, cold n-heptane to remove any remaining impurities.[3] c. Dry the purified this compound under vacuum at a temperature below 45 °C until a constant weight is achieved.[3] The final product should be a white crystalline solid.[3]

Protocol 2: Purification by Column Chromatography

This method is suitable for laboratory-scale purification to achieve very high purity. The conditions are based on general practices for similar compounds.[5][6]

1. Preparation: a. Dissolve the crude this compound in a minimum amount of dichloromethane or the initial eluent mixture. b. Prepare a silica gel slurry (200-300 mesh) in the starting eluent (e.g., 100% heptane or a heptane/ethyl acetate mixture).[5][6] c. Pack a glass column with the silica gel slurry.

2. Elution: a. Carefully load the dissolved crude product onto the top of the silica gel column. b. Begin elution with a non-polar solvent system, such as heptane/ethyl acetate. A common starting ratio is 4:1.[6] c. Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., moving to a 2:1 ratio) to elute the more polar this compound.[6]

3. Fraction Collection and Analysis: a. Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC). b. Combine the fractions containing the pure product.

4. Product Recovery: a. Remove the solvent from the combined pure fractions using a rotary evaporator under reduced pressure. b. Dry the resulting solid or oil under high vacuum to remove all traces of solvent.

Visual Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

The Versatile Scaffold: Application Notes on 1-Benzylazetidin-3-ol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylazetidin-3-ol is a valuable heterocyclic building block in medicinal chemistry, offering a rigid and three-dimensional scaffold that has been successfully incorporated into a variety of therapeutic agents. Its unique structural features, including the strained four-membered azetidine ring and the benzyl protecting group, provide a versatile platform for the synthesis of diverse compound libraries with a wide range of biological activities. This document provides detailed application notes and protocols for the use of this compound in drug discovery, with a focus on its application in the development of enzyme inhibitors and central nervous system (CNS) agents.

Application in Enzyme Inhibition

The rigid azetidine core of this compound serves as an excellent scaffold for the design of potent and selective enzyme inhibitors. The defined stereochemistry and vectoral presentation of substituents from the four-membered ring allow for precise interactions with the active sites of various enzymes.

Kinase Inhibitors

Azetidine-containing compounds have emerged as promising kinase inhibitors. The azetidine moiety can orient key pharmacophoric groups to interact with the hinge region, the DFG motif, or allosteric pockets of kinases.

Quantitative Data for Azetidine-Based Kinase Inhibitors

While specific data for direct derivatives of this compound is not extensively available in the public domain, the following table presents data for a well-known kinase inhibitor, Cobimetinib, which features a 3-substituted azetidine moiety, illustrating the potential of this scaffold.

| Compound/Target | Assay Type | IC50 (nM) | Reference |

| Cobimetinib (MEK1) | Enzymatic Assay | 4.2 | [1] |

| Cobimetinib (MEK2) | Enzymatic Assay | 6.4 | [1] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol describes a general method for determining the in vitro potency of a test compound, derived from this compound, against a target kinase.

Materials:

-

Target kinase enzyme

-

Kinase substrate peptide

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound (dissolved in DMSO)

-

Luminescent kinase assay kit (e.g., Kinase-Glo®)

-

White, opaque 96-well plates

-

Multilabel plate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add the kinase, substrate, and assay buffer.

-

Add the diluted test compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended time.

-

Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Diagram: General Workflow for Kinase Inhibitor Screening

Caption: Workflow for identifying and optimizing kinase inhibitors.

Application in Central Nervous System (CNS) Drug Discovery

The azetidine scaffold is increasingly utilized in the design of CNS-active agents due to its ability to improve physicochemical properties such as solubility and metabolic stability, which are crucial for brain penetration. Derivatives of this compound have been explored as modulators of key CNS targets like monoamine transporters.

Dopamine and Serotonin Transporter Inhibitors

Derivatives of azetidin-3-ol can be designed to interact with the binding sites of the dopamine transporter (DAT) and serotonin transporter (SERT), playing a role in the treatment of various neurological and psychiatric disorders.

Quantitative Data for Azetidine-based Monoamine Transporter Ligands

The following table presents binding affinities (Ki) for representative compounds containing a substituted azetidine or a structurally related piperidine scaffold, highlighting the potential for high-affinity interactions.

| Compound | Target | Ki (nM) | Reference |

| Compound 9b (piperidine analog) | DAT | 2.29 | [2] |

| Compound 9b (piperidine analog) | SERT | 155 | [2] |

| Compound 9d (piperidine analog) | DAT | 1.55 | [2] |

| Compound 9d (piperidine analog) | SERT | 259 | [2] |

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a method to determine the binding affinity of test compounds for DAT or SERT expressed in cell membranes.

Materials:

-

Cell membranes expressing the target transporter (DAT or SERT)

-

Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl)

-

Test compound (dissolved in DMSO)

-

Non-specific binding inhibitor (e.g., 10 µM Benztropine for DAT, 10 µM Fluoxetine for SERT)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific inhibitor (for non-specific binding).

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

Diagram: Signaling Pathway Modulation by a DAT Inhibitor

Caption: Inhibition of dopamine reuptake by an azetidine-based DAT inhibitor.

Synthesis of this compound Derivatives

The synthesis of derivatives typically starts with the commercially available this compound. The hydroxyl group at the 3-position serves as a key handle for further functionalization, while the benzyl group on the nitrogen can be retained or removed at a later stage to introduce further diversity.

General Synthetic Scheme:

Caption: General synthetic route for derivatizing this compound.

This compound is a foundational building block in modern medicinal chemistry, providing access to a rich chemical space of three-dimensional molecules. Its application in the development of enzyme inhibitors and CNS-active agents is well-documented, although a vast potential for the discovery of novel therapeutics based on this scaffold remains to be explored. The protocols and data presented herein serve as a guide for researchers to harness the potential of this compound in their drug discovery endeavors.

References

- 1. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Characterization of 1-Benzylazetidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 1-Benzylazetidin-3-ol, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) are designed to ensure accurate identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR are essential for unambiguous characterization.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

-

Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Data Presentation: ¹H and ¹³C NMR

| ¹H NMR (Predicted for this compound in CDCl₃) | ¹H NMR (Experimental for 1-Benzhydrylazetidin-3-ol HCl) [1] | ¹³C NMR (Predicted for this compound in CDCl₃) |

| ~7.35-7.25 (m, 5H, Ar-H) | 7.34-7.68 (b, 10H) | ~138.0 (Ar-C) |

| ~4.50 (m, 1H, CH-OH) | 6.20 (s, 1H) | ~128.5 (Ar-CH) |

| ~3.65 (s, 2H, Ph-CH₂) | 5.78 (s, 1H) | ~128.3 (Ar-CH) |

| ~3.60 (t, 2H, azetidine-CH₂) | 4.48 (s, 1H) | ~127.2 (Ar-CH) |

| ~3.00 (t, 2H, azetidine-CH₂) | 4.07 (s, 2H) | ~62.0 (CH-OH) |

| ~2.50 (br s, 1H, OH) | 3.78 (s, 2H) | ~61.5 (Ph-CH₂) |

| ~58.0 (azetidine-CH₂) |

Logical Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile (e.g., 10 µg/mL).

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate protonated molecules [M+H]⁺.

-

Mass Analysis: Acquire the mass spectrum in the positive ion mode over a relevant m/z range (e.g., 50-500).

-

Tandem MS (MS/MS): To study fragmentation, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.

Data Presentation: Mass Spectrometry

The expected molecular ion and key fragments for this compound are summarized below. Data for the closely related 1-benzhydrylazetidin-3-ol is provided for comparison.[1]

| Ion | Expected m/z for this compound | Observed m/z for 1-Benzhydrylazetidin-3-ol HCl [M+H]⁺ [1] | Fragment Description |

| [M+H]⁺ | 164.1070 | 240.1383 (free base) | Protonated molecule |

| [M+H - H₂O]⁺ | 146.0964 | 222.1277 | Loss of water |

| [C₇H₇]⁺ | 91.0542 | 167.0856 ([C₁₃H₁₁]⁺) | Tropylium ion (from benzyl group) / Benzhydryl cation |

Caption: Workflow for ATR-FT-IR sample analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of this compound and for monitoring reaction progress.

Experimental Protocol: Reversed-Phase HPLC

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

-

Instrumentation: Use an HPLC system with a UV detector.

-

Chromatographic Conditions (based on a method for a related compound)[1]:

-

Column: C18, 4.6 x 250 mm, 5 µm particle size.

-

Mobile Phase: A mixture of 0.1% Trifluoroacetic Acid (TFA) in Water and Acetonitrile (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 210 nm or 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Integrate the peak area of this compound to determine its purity. The retention time is used for identification.

Data Presentation: HPLC

The following table outlines the expected HPLC parameters for this compound, with data for a similar compound provided for reference.

| Parameter | Expected for this compound | Experimental for 1-Benzhydrylazetidin-3-ol HCl [1] |

| Column | C18 | Gemini C18, 4.0x250mm |

| Mobile Phase | Acetonitrile/Water with acid modifier | 0.1% TFA in H₂O : MeCN = 70:30 |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 210 or 254 nm | UV |

| Retention Time | Dependent on exact conditions | 5.4 min |

Logical Flow of an HPLC Experiment

Caption: High-level overview of the HPLC analysis process.

References

Application Notes and Protocols for the Scale-Up Synthesis of 1-Benzylazetidin-3-ol

Introduction

1-Benzylazetidin-3-ol is a pivotal intermediate in the pharmaceutical industry, notably in the synthesis of various therapeutic agents. Its azetidine core is a key structural motif in numerous biologically active molecules. The following application notes provide a detailed, scalable, and optimized process for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocol is based on the reaction of benzylamine with an epoxy halide, followed by intramolecular cyclization.

Reaction Scheme

The overall two-step synthesis of this compound from benzylamine and 2-(chloromethyl)oxirane (epichlorohydrin) is depicted below. The first step involves the formation of the intermediate N-benzyl-3-amino-1-chloro-propan-2-ol, which then undergoes intramolecular cyclization to yield the final product.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of this compound, optimized for scalability and robustness.[1][2]

Part 1: Synthesis of N-Benzyl-3-amino-1-chloro-propan-2-ol (Intermediate)

This initial step involves the nucleophilic ring-opening of 2-(chloromethyl)oxirane with benzylamine.

Materials:

| Reagent/Solvent | Molecular Weight | Density | Quantity (molar eq.) |

| Benzylamine | 107.15 g/mol | 0.981 g/mL | 1.0 |

| 2-(Chloromethyl)oxirane | 92.52 g/mol | 1.18 g/mL | 1.16 |

| Water | 18.02 g/mol | 1.00 g/mL | - |

Procedure:

-

To a solution of benzylamine (e.g., 30.0 g, 324 mmol) in water (450 mL), slowly add 2-(chloromethyl)oxirane (e.g., 30.0 g, 280 mmol) while maintaining the temperature between 0–5 °C.[3]

-

Stir the reaction mixture at 0–5 °C for 16 hours.[3]

-

Upon completion of the reaction (monitored by HPLC or TLC), isolate the crude product by filtration.

-

Wash the filtered solid with water (60 mL) and dry it under a vacuum.

Process Workflow for Intermediate Synthesis:

Part 2: Intramolecular Cyclization to this compound

This second step involves the base-mediated cyclization of the chlorohydrin intermediate.

Materials:

| Reagent/Solvent | Molecular Weight | Quantity (molar eq.) |

| N-Benzyl-3-amino-1-chloro-propan-2-ol | 200.67 g/mol | 1.0 |

| Sodium Carbonate (Na₂CO₃) | 105.99 g/mol | 1.4 |

| Acetonitrile (CH₃CN) | 41.05 g/mol | - |

| Alternative Base: Triethylamine | 101.19 g/mol | - |

Procedure:

-

Dissolve the dried intermediate from Part 1 in acetonitrile (e.g., 485 mL for a 30g scale reaction).[3]

-

Add sodium carbonate (e.g., 42.0 g, 396 mmol) in portions to the solution.[3]

-

Heat the mixture to 80–90 °C and stir under reflux for 16 hours.[3]

-

Monitor the reaction for the disappearance of the starting material by HPLC or TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter off the inorganic salts and wash the filter cake with acetonitrile.

-

Concentrate the combined filtrates under reduced pressure to obtain the crude this compound.

Purification:

-

The crude product can be purified by crystallization.[4] A patent describes crystallization from a mixture of toluene and hexane.[4]

-

Alternatively, the residue can be triturated with n-heptane, stirred, filtered, and dried to yield the product as a white crystalline solid.[5]

Process Workflow for Cyclization and Purification:

Quantitative Data Summary

The following table summarizes typical yields and purity for the synthesis of this compound.

| Parameter | Value | Reference |

| Yield | 88% | [5] |

| Purity (HPLC) | 94.98 area % | [5] |

| Melting Point | 64-65 °C | [5] |

Scale-Up Considerations

-

Temperature Control: The initial reaction of benzylamine and 2-(chloromethyl)oxirane is exothermic. Maintaining a low temperature (0–5 °C) during the addition is crucial to minimize the formation of by-products.[2]

-

Reagent Addition: Slow, controlled addition of 2-(chloromethyl)oxirane is necessary to manage the reaction exotherm and ensure selectivity.

-

Base Selection: While sodium carbonate is effective, other bases like triethylamine have also been reported.[4][6] The choice of base can impact reaction time and work-up procedures. Triethylamine can be used as both a base and a solvent.[6]

-

Solvent Selection: Acetonitrile is a suitable solvent for the cyclization step. Water is an economical and green solvent for the initial step.[3]

-

Work-up and Purification: On a larger scale, filtration and crystallization are preferred purification methods over chromatography for efficiency and cost-effectiveness.[7]

Conclusion

This protocol provides a robust and scalable method for the synthesis of this compound. By carefully controlling reaction parameters, particularly temperature and reagent addition rates, high yields and purity of this important pharmaceutical intermediate can be achieved. The use of readily available and cost-effective starting materials makes this process suitable for industrial-scale production.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. EP0161722B1 - Preparation of 1-substituted azetidine-3-ol derivatives - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Derivatization of 1-Benzylazetidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 1-benzylazetidin-3-ol, a versatile building block in medicinal chemistry and drug development. The functionalization of the secondary alcohol group allows for the synthesis of a diverse range of analogues, including esters, ethers, and sulfonates, or its oxidation to the corresponding ketone. These modifications are crucial for exploring structure-activity relationships (SAR) and optimizing pharmacokinetic properties of lead compounds.

The following sections detail reaction conditions and experimental protocols for key transformations of this compound.

Overview of Derivatization Reactions

This compound serves as a versatile scaffold for introducing a variety of functional groups at the 3-position. The hydroxyl group can be readily converted into esters, ethers, and sulfonate esters, or oxidized to a ketone, providing access to a wide array of derivatives for chemical and pharmaceutical research.

Figure 1: Key derivatization pathways for this compound.

O-Sulfonylation

Sulfonylation of the hydroxyl group is a common strategy to convert it into a good leaving group for subsequent nucleophilic substitution reactions or to synthesize sulfonate esters as final products. A typical procedure involves reacting the alcohol with a sulfonyl chloride in the presence of a non-nucleophilic base.

Quantitative Data Summary

| Reactant/Reagent | Molar Eq. | Role | Reference |

| This compound | 1.0 | Starting Material | [1] |

| Methanesulfonyl Chloride | ~1.2 | Acylating Agent | [1] |

| Triethylamine (TEA) | ~2.0 | Base | [1] |

| Dichloromethane (DCM) | - | Solvent | [1] |

Experimental Protocol: Synthesis of 1-Benzylazetidin-3-yl methanesulfonate[1]

-

Reaction Setup: To a solution of this compound (5.0 g, 1.0 eq) in dichloromethane (40 mL), add triethylamine (6 mL, ~2.0 eq).

-

Reagent Addition: Stir the solution and add methanesulfonyl chloride (3.52 g, ~1.2 eq).

-

Reaction: Allow the reaction mixture to stir at room temperature for 18 hours.

-

Work-up: Filter the mixture to remove triethylamine hydrochloride precipitate. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Purify the resulting residue by silica gel column chromatography, eluting with a gradient of isopropanol in dichloromethane to yield the pure mesylate product.

Oxidation to 1-Benzylazetidin-3-one

Oxidation of the secondary alcohol to a ketone provides a key intermediate for further modifications, such as reductive amination or Wittig-type reactions. The Swern oxidation is a reliable method that avoids harsh heavy-metal oxidants and proceeds under mild conditions to give high yields.

Quantitative Data Summary

| Method | Oxidizing Agent(s) | Solvent | Temperature | Yield | Reference |

| Swern Oxidation | Oxalyl chloride, Dimethyl sulfoxide (DMSO) | DCM | -78 °C | 96% | [2] |

| Parikh-Doering | Pyridine sulfur trioxide complex, Triethylamine | DMF | RT to 50 °C | ~43% | [2][3] |

Experimental Protocol: Swern Oxidation[2]

-

Oxalyl Chloride Activation: In a flask under an inert atmosphere, dissolve oxalyl chloride (1.2-1.5 eq) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C (dry ice/acetone bath).

-

DMSO Addition: Add dimethyl sulfoxide (DMSO) (2.0-2.5 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

-

Alcohol Addition: Add a solution of this compound (1.0 eq) in DCM dropwise, ensuring the internal temperature remains below -65 °C. Stir the resulting mixture for 1 hour at -78 °C.

-

Quenching: Add triethylamine (TEA) (5.0 eq) dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.

-